tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate
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Overview
Description
tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and versatility. This particular compound features a thiophene ring, which is known for its aromatic properties and is often found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate typically involves the protection of amino groups using tert-butyl carbamate. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for carbamates generally involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, Alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step syntheses .
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity, particularly those involved in neurotransmission, such as acetylcholinesterase .
Medicine: In medicine, carbamate derivatives are explored for their potential therapeutic applications, including as antineoplastic agents and enzyme inhibitors .
Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and pharmaceuticals. The versatility of this compound makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(3-bromopropyl)carbamate
Uniqueness: tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct aromatic properties and potential biological activity. Compared to other carbamates, this compound offers enhanced stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)21-15(20)18(4)11-6-10-17-14(19)9-8-13-7-5-12-22-13/h5,7-9,12H,6,10-11H2,1-4H3,(H,17,19)/b9-8+ |
InChI Key |
OKOLVGHEIAXAKC-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CCCNC(=O)/C=C/C1=CC=CS1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC(=O)C=CC1=CC=CS1 |
Origin of Product |
United States |
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